molecular formula C18H24N6O4 B2359562 ethyl 2-(7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate CAS No. 1014011-09-6

ethyl 2-(7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Cat. No. B2359562
CAS RN: 1014011-09-6
M. Wt: 388.428
InChI Key: WPGKPODILAJCOR-UHFFFAOYSA-N
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Description

Ethyl 2-(7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a useful research compound. Its molecular formula is C18H24N6O4 and its molecular weight is 388.428. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A compound structurally similar to Ethyl 2-(7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate was synthesized and evaluated for its antimicrobial activity. It showed effectiveness against various pathogenic bacteria including Gram-positive and Gram-negative strains (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Antioxidant and Anti-inflammatory Properties

A study focused on the synthesis of derivatives containing pyrazole and purin rings, similar in structure to the compound . These compounds demonstrated significant antioxidant and anti-inflammatory properties, indicating potential for therapeutic applications (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Pharmacological Characterization

Compounds related to Ethyl 2-(7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate have been synthesized and characterized for their binding to human A2B adenosine receptors. This has implications for their use in pharmacological studies and potential therapeutic applications (Baraldi et al., 2004).

Synthesis and Biological Activity

Ethyl 2-(1H-imidazol-1-yl)acetate, a compound similar to the query compound, was synthesized and studied for its biological activity. The study showed promising results in terms of antibacterial properties, indicating potential for drug development (Al-badrany, Mohammed, & Alasadi, 2019).

properties

IUPAC Name

ethyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-7-22-14-15(19-17(22)24-12(5)10(3)11(4)20-24)21(6)18(27)23(16(14)26)9-13(25)28-8-2/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGKPODILAJCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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